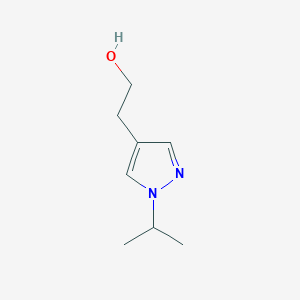

2-(1-Isopropyl-1H-pyrazol-4-yl)ethanol

説明

2-(1-Isopropyl-1H-pyrazol-4-yl)ethanol is a pyrazole-derived compound characterized by a hydroxyl-bearing ethyl group attached to the 4-position of a 1-isopropyl-substituted pyrazole ring. This structure imparts unique physicochemical properties, such as moderate hydrophilicity (due to the ethanol moiety) and lipophilicity (from the isopropyl group), making it a versatile intermediate in medicinal chemistry and drug development. Its applications span kinase inhibitors, antibacterial agents, and enzyme modulators, as evidenced by its role in synthesizing bioactive molecules like Flonoltinib Maleate (FM), a JAK2/FLT3 inhibitor .

特性

分子式 |

C8H14N2O |

|---|---|

分子量 |

154.21 g/mol |

IUPAC名 |

2-(1-propan-2-ylpyrazol-4-yl)ethanol |

InChI |

InChI=1S/C8H14N2O/c1-7(2)10-6-8(3-4-11)5-9-10/h5-7,11H,3-4H2,1-2H3 |

InChIキー |

MQCSQENDKJRXDK-UHFFFAOYSA-N |

正規SMILES |

CC(C)N1C=C(C=N1)CCO |

製品の起源 |

United States |

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

*Similarity scores based on Tanimoto coefficients (0–1 scale) from structural databases .

Hydrophilicity/Lipophilicity Balance

- This compound exhibits a logP of ~1.2 (predicted), balancing solubility and membrane permeability.

- Methanol analog (logP ~1.5) is slightly more lipophilic, reducing aqueous solubility but improving blood-brain barrier penetration .

- Acetic acid derivative (logP ~0.8) is more hydrophilic, favoring renal excretion but limiting cellular uptake .

Key Research Findings

- Antibacterial Selectivity : Derivatives with isopropyl-pyrazole cores exhibit Gram-positive selectivity, as seen in compound 9 (), whereas carboxylic acid analogs () show broader-spectrum activity but higher toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。